2-Methoxy-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline
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Overview
Description
2-Methoxy-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and oxadiazole. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of both quinoline and oxadiazole moieties contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting an amidoxime with a carboxylic acid derivative, such as an ester or an acyl chloride, under basic conditions. For example, the reaction of an amidoxime with an ester in the presence of sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO) at ambient temperature can yield the desired oxadiazole ring .
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Coupling with Quinoline: : The oxadiazole derivative is then coupled with a quinoline derivative. This can be achieved through a nucleophilic substitution reaction, where the oxadiazole acts as a nucleophile and the quinoline derivative as an electrophile. Common reagents for this step include potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The oxadiazole ring can be reduced to form an amine derivative.
Substitution: The phenyl group on the oxadiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) is a common method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Methoxy-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with cellular targets, leading to the inhibition of key biological pathways. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exerting its anticancer effects . The compound may also interact with DNA or proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine
- 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)-6-methoxyquinoline
Uniqueness
2-Methoxy-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline is unique due to the specific combination of the methoxy group, the phenyl-substituted oxadiazole ring, and the quinoline scaffold. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H13N3O2 |
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Molecular Weight |
303.3 g/mol |
IUPAC Name |
3-(2-methoxyquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H13N3O2/c1-22-18-14(11-13-9-5-6-10-15(13)19-18)16-20-17(23-21-16)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
ZIWZBKMCMFYMTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C3=NOC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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